1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the formula C12H17NO3 and a molecular weight of 223.27 . It is used for research purposes.
Synthesis Analysis
The synthesis of cyclohex-3-ene-1-carbonyl compounds involves the chiral resolution of cyclohex-3-ene-1-carboxylic acid. This process uses the diastereoisomer method of chemical resolution, where the chiral phenylethylamine is used as a chiral resolving agent. The cyclohex-3-ene-1-carboxylic acid is split by forming a diastereomer in acetone and using the difference in their solubilities .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H17NO3 .Scientific Research Applications
Synthesis and Chemical Transformations
The preparation of 3-oxocyclohex-1-ene-1-carbonitrile, which shares structural similarities with the compound of interest, outlines a synthesis pathway that could be relevant for derivatives of cyclohex-3-ene-1-carbonyl compounds. This study provides insights into the synthesis safety and waste disposal, which are crucial for laboratory and industrial applications (Lujan-Montelongo & Fleming, 2014).
Enamine chemistry research has explored the reduction of enaminones, leading to various products including α,β-unsaturated aldehydes. This study may offer pathways for modifying the structure of compounds like 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid to enhance their reactivity or biological activity (Carlsson & Lawesson, 1982).
Medicinal Chemistry and Biological Applications
Research on cyclic amines and their redox-annulations with α,β-unsaturated carbonyl compounds has yielded ring-fused pyrrolines, which can be oxidized to pyrroles or reduced to pyrrolidines. This study could provide a foundation for the development of new drugs or biological probes based on the structural framework of cyclohex-3-ene-1-carbonyl derivatives (Kang et al., 2015).
The synthesis of pentacyclic pyrrolo[3,4-a]carbazole-1,3(2H)-diones through a Diels-Alder reaction followed by a carbonyl-ene reaction strategy showcases the versatility of cyclic compounds in constructing complex molecular architectures. This could have implications for the synthesis of novel compounds with potential pharmacological activities (Abualnaja et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(cyclohex-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-2,9-10H,3-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHRVSKVQZCKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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